molecular formula C9H14N2O B12982784 (S)-(2-(1-Aminopropyl)pyridin-4-yl)methanol

(S)-(2-(1-Aminopropyl)pyridin-4-yl)methanol

Cat. No.: B12982784
M. Wt: 166.22 g/mol
InChI Key: NUBJOCGWTSBNCV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(2-(1-Aminopropyl)pyridin-4-yl)methanol is a chiral compound with a pyridine ring substituted with an aminopropyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-(1-Aminopropyl)pyridin-4-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with pyridine, which is functionalized to introduce the aminopropyl group.

    Chiral Resolution: The chiral center is introduced using a chiral auxiliary or by asymmetric synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to achieve the desired stereochemistry and functionalization.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-(1-Aminopropyl)pyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.

    Substitution: The aminopropyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can yield alcohols or hydrocarbons.

Scientific Research Applications

(S)-(2-(1-Aminopropyl)pyridin-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(2-(1-Aminopropyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets. The aminopropyl group can interact with enzymes or receptors, leading to biological effects. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    ®-(2-(1-Aminopropyl)pyridin-4-yl)methanol: The enantiomer of the compound, which may have different biological activities.

    2-(1-Aminopropyl)pyridine: Lacks the hydroxymethyl group, leading to different chemical and biological properties.

    4-(Hydroxymethyl)pyridine: Lacks the aminopropyl group, affecting its reactivity and applications.

Uniqueness

(S)-(2-(1-Aminopropyl)pyridin-4-yl)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

[2-[(1S)-1-aminopropyl]pyridin-4-yl]methanol

InChI

InChI=1S/C9H14N2O/c1-2-8(10)9-5-7(6-12)3-4-11-9/h3-5,8,12H,2,6,10H2,1H3/t8-/m0/s1

InChI Key

NUBJOCGWTSBNCV-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](C1=NC=CC(=C1)CO)N

Canonical SMILES

CCC(C1=NC=CC(=C1)CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.